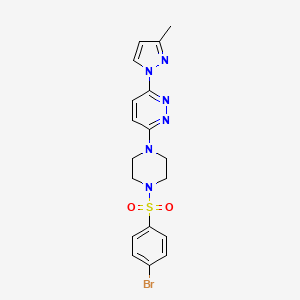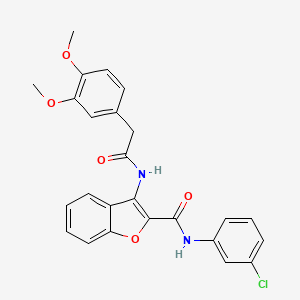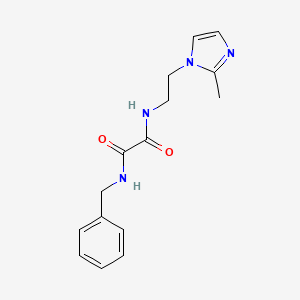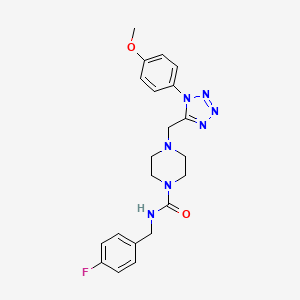![molecular formula C19H17ClN2O3S B2709551 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 301176-45-4](/img/structure/B2709551.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has been conducted on the comparative metabolism of chloroacetamide herbicides, including compounds with structural similarities to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide". These studies explore the metabolic pathways of these herbicides in human and rat liver microsomes, highlighting their potential carcinogenicity and the complex metabolic activation pathways that lead to DNA-reactive products (Coleman et al., 2000).
Synthesis and Biological Evaluation of Derivatives
Another study focuses on the synthesis and biological evaluation of novel diastereoselective benzothiazole β-lactam conjugates. This research demonstrates the antimicrobial and antimalarial activities of these conjugates, providing insights into their potential as medicines (Alborz et al., 2018).
Antiproliferative and Antiviral Activities
Further research includes the synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors, showcasing their promising antiproliferative effects through translational VEGF-A inhibition (Prashanth et al., 2014). Additionally, the antiviral activities of 2-pyrazoline-substituted 4-thiazolidinones against Tacaribe TRVL 11 573 virus strain highlight the potential of such compounds in antiviral research (Havrylyuk et al., 2013).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs offer insights into their ligand-protein interactions and photovoltaic efficiency, indicating their potential applications in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-4-5-9-17(16)25-12-18(23)22-19-21-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARGWRQRQRKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)




![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)





